molecular formula C16H32O B14297233 5-Butyldodec-7-EN-5-OL CAS No. 113984-46-6

5-Butyldodec-7-EN-5-OL

Cat. No.: B14297233
CAS No.: 113984-46-6
M. Wt: 240.42 g/mol
InChI Key: AIKGKBVSJOWEAC-UHFFFAOYSA-N
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Description

5-Butyldodec-7-EN-5-OL: is an organic compound with the molecular formula C16H32O It is a long-chain alcohol with a double bond at the 7th position and a butyl group attached to the 5th carbon

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing 5-Butyldodec-7-EN-5-OL involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from an alkyl halide and magnesium in anhydrous ether. The Grignard reagent is then reacted with a suitable aldehyde or ketone to form the desired alcohol.

    Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of an alkene. The alkene undergoes hydroboration with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base to yield the alcohol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or hydroboration-oxidation processes, optimized for yield and purity. These methods are scaled up using industrial reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Butyldodec-7-EN-5-OL can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: PBr3, SOCl2, TsCl

Major Products:

    Oxidation: Aldehydes, ketones

    Reduction: Saturated alcohols

    Substitution: Alkyl halides, sulfonates

Scientific Research Applications

Chemistry: 5-Butyldodec-7-EN-5-OL is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound may be used as a model compound to study the behavior of long-chain alcohols in biological systems.

Industry: In the industrial sector, this compound can be used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 5-Butyldodec-7-EN-5-OL depends on its interaction with specific molecular targets. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-Dodecanol: A long-chain alcohol with a similar structure but without the double bond and butyl group.

    5-Butyl-5-decanol: Similar structure but lacks the double bond.

    7-Dodecen-1-ol: Similar structure but lacks the butyl group.

Uniqueness: 5-Butyldodec-7-EN-5-OL is unique due to the presence of both a double bond and a butyl group, which confer distinct chemical and physical properties. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

113984-46-6

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

5-butyldodec-7-en-5-ol

InChI

InChI=1S/C16H32O/c1-4-7-10-11-12-15-16(17,13-8-5-2)14-9-6-3/h11-12,17H,4-10,13-15H2,1-3H3

InChI Key

AIKGKBVSJOWEAC-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCC(CCCC)(CCCC)O

Origin of Product

United States

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